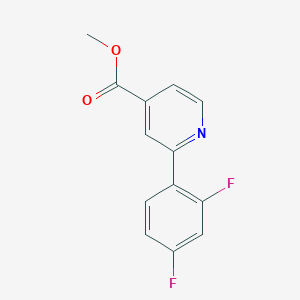

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate

Description

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate (CAS 1251898-50-6) is a fluorinated pyridine derivative featuring a methyl ester group at position 4 of the pyridine ring and a 2,4-difluorophenyl substituent at position 2 . This compound exhibits unique electronic properties due to the electron-withdrawing fluorine atoms on the phenyl ring, which modulate the electron density of the pyridine core. Such structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents . The compound is commercially available with a purity of 98% .

Properties

IUPAC Name |

methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-13(17)8-4-5-16-12(6-8)10-3-2-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHAXSZDRBOYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving nucleophilic substitution and oxidation . It can form complexes with metal ions, which may influence its biochemical activity. The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which influence its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Biological Activity

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate, a compound with the chemical formula CHFNO, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- CAS Number : 1251898-50-6

- Molecular Weight : 249.21 g/mol

- Structure : The compound features a pyridine ring substituted with a difluorophenyl group and a carboxylate ester.

This compound primarily acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, making this compound a candidate for therapeutic applications in conditions such as schizophrenia and anxiety disorders.

Binding Affinity

In studies, the compound demonstrated a high binding affinity to mGluR2 with an IC value of approximately 6.0 nM, indicating its potential effectiveness in modulating receptor activity and influencing downstream signaling pathways related to neurotransmitter release and synaptic plasticity .

Biological Activity

-

Neuropharmacological Effects :

- This compound has shown promise in preclinical models for its ability to alter glutamatergic signaling. This modulation is critical for treating neuropsychiatric conditions where glutamate dysregulation is evident .

- PET imaging studies indicated that the compound effectively penetrates the blood-brain barrier (BBB), allowing for significant accumulation in mGluR2-rich brain regions such as the striatum and cortex .

-

Anticancer Potential :

- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanisms appear to involve the induction of apoptosis and disruption of cell cycle progression .

- Structure-activity relationship (SAR) studies have identified modifications that enhance cytotoxicity while maintaining selectivity for cancer cells over normal cells .

- Anti-inflammatory Activity :

Case Studies

Scientific Research Applications

Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 249.213 g/mol. It features a pyridine ring substituted with a carboxylate group and a difluorophenyl group, which influences its chemical properties and biological activity. The compound's structure, including two fluorine atoms on the aromatic ring, enhances its reactivity and potential applications in medicinal chemistry and material science.

Potential Applications

- Pharmaceuticals: this compound may serve as a lead compound for pharmaceuticals.

- PI3Kα Inhibitory Activity: Thiazolo[5,4-b]pyridine analogues, when combined with 2,4-difluorophenyl sulfonamide, exhibit strong PI3Kα inhibitory activity . Replacing 2,4-difluorophenyl with methyl significantly reduces PI3Kα inhibitory potency .

- mGlu2 NAMs Synthesis: It is used in the synthesis of Ethyl 4-(2,4-difluorophenyl)-7-((2-methoxypyridin-4-yl)methyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate .

- PET Ligand Development: Derivatives with a 2-fluoro-4-methoxyphenyl group at the Ar2 position have been explored as PET ligand candidates .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors involved in inflammation or cancer pathways. However, further studies are needed to fully elucidate these interactions and determine their implications for therapeutic use.

Structural Comparison

The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms on the aromatic ring, which enhances its reactivity and potential biological activity compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl pyridine-4-carboxylate | Pyridine ring with a carboxylate group | Lacks fluorine substituents |

| 2-Fluoro-5-methylpyridine-3-carboxylic acid | Pyridine ring with a single fluorine | Contains a methyl group instead of difluoro |

| 3-(Trifluoromethyl)pyridine-4-carboxylic acid | Pyridine ring with trifluoromethyl group | Enhanced electron-withdrawing effect |

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Positional Isomers of Difluorophenylpyridine Carboxylates

The positional arrangement of substituents on the pyridine ring significantly influences physicochemical and biological properties. Key isomers include:

Key Findings :

- Electronic Effects : The electron-withdrawing fluorine atoms stabilize the pyridine ring, but substituent positions alter charge distribution. For example, the 2,4-difluorophenyl group at position 2 (target compound) creates a meta-directing effect, while position 5 or 6 substituents may influence conjugation differently .

- Solubility : The carboxylate group at position 4 (target compound) enhances polarity compared to position 2 or 3 esters, improving aqueous solubility .

Substituent Variants: Halogen and Functional Group Effects

Fluorine vs. Other Halogens

Compounds with chloro or bromo substituents (e.g., from ) exhibit stronger electron-withdrawing effects than fluorine, leading to:

- Higher reactivity in nucleophilic aromatic substitution.

- Increased molecular weight and melting points (e.g., bromo analogs: M.P. 280–287°C vs. fluorinated analogs: ~250–270°C) .

Carboxylic Acid vs. Ester Derivatives

The hydrolyzed form of the target compound, 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid (CAS 1258626-21-9), has a carboxylic acid group instead of a methyl ester. Key differences:

Heterocyclic Core Modifications

Pyridine vs. Piperidine Derivatives

Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6) shares a fluorophenyl group but features a piperidine ring instead of pyridine. Differences include:

- Basicity : Piperidine (pKa ~11) is more basic than pyridine (pKa ~5), affecting protonation states in biological systems.

- Hazards : The piperidine derivative is classified as acutely toxic (Oral Category 4) and a respiratory irritant (H335) .

Pyrimidine Analogs

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate () introduces a sulfonyl group, which:

Thermal Stability and Melting Points

- Steric effects from ortho-substituted fluorine atoms may lower melting points compared to para-substituted isomers .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

- Formation of the 2-(2,4-difluorophenyl)pyridine scaffold.

- Introduction or transformation of the carboxyl group at the 4-position of the pyridine ring.

- Esterification to yield the methyl ester.

The key challenge lies in selective functionalization of the pyridine ring and maintaining the integrity of the difluorophenyl substituent.

Preparation of 2-(2,4-difluorophenyl)pyridine Intermediate

The initial step involves coupling a pyridine derivative with a 2,4-difluorophenyl moiety. According to crystallographic and synthetic studies, the 2-(2,4-difluorophenyl)pyridine ligand can be prepared by:

- Reacting 2-bromopyridine or 2-pyridylboronic acid derivatives with 2,4-difluorophenyl halides via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Alternatively, direct arylation methods under transition metal catalysis can be employed.

Introduction of the Carboxyl Group at the 4-Position of Pyridine

The carboxyl group at the 4-position can be introduced by:

- Selective lithiation of the pyridine ring at the 4-position followed by carboxylation with carbon dioxide.

- Alternatively, oxidation of a methyl group at the 4-position (if present) to the corresponding carboxylic acid.

- Another approach involves the use of 4-pyridinecarboxaldehyde derivatives as intermediates, which can be oxidized or converted to esters.

A patent describes preparation of 2-pyridine carboxaldehyde derivatives involving chloromethylpyridine intermediates, which can be further oxidized to aldehydes and then to acids or esters.

Esterification to Form Methyl Ester

The final step is the esterification of the 4-carboxyl group to form the methyl ester:

- This is commonly achieved by Fischer esterification, reacting the carboxylic acid with methanol under acidic conditions.

- Alternatively, methylation reagents such as diazomethane or methyl iodide in the presence of a base can be used.

- The reaction conditions must be controlled to avoid affecting the sensitive difluorophenyl and pyridine moieties.

Detailed Preparation Method Example

While direct literature on the exact compound’s preparation is limited, combining known protocols for similar pyridine carboxylates and difluorophenyl substitutions leads to a plausible synthetic route:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-bromopyridine + 2,4-difluorophenylboronic acid, Pd(PPh3)4, K2CO3, toluene/water, reflux | Suzuki coupling to form 2-(2,4-difluorophenyl)pyridine | High yield typically >80% |

| 2 | Lithiation with n-BuLi at -78 °C, then CO2 bubbling | Carboxylation at 4-position of pyridine | Moderate to good yield |

| 3 | Acid work-up | Isolation of 2-(2,4-difluorophenyl)pyridine-4-carboxylic acid | Purification by recrystallization |

| 4 | Esterification with methanol, H2SO4 catalyst, reflux | Formation of methyl ester | Yield ~85% |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals for pyridine protons and difluorophenyl fluorine atoms.

- Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) verify molecular weight.

- X-ray crystallography of related complexes confirms planar configuration and substitution patterns.

- Purity and identity are confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Additional Notes on Reaction Conditions

- Use of inert atmosphere (nitrogen or argon) is recommended during lithiation and coupling steps to prevent oxidation.

- Temperature control is critical, particularly during lithiation (-78 °C) and esterification (reflux).

- Choice of solvent impacts yield and purity; common solvents include toluene, THF, methanol, and dichloromethane.

- Work-up often involves aqueous washes with sodium carbonate or bicarbonate to neutralize acids and remove impurities.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Cross-Coupling | 2-bromopyridine, 2,4-difluorophenylboronic acid, Pd catalyst | Form 2-(2,4-difluorophenyl)pyridine | >80 |

| 2 | Lithiation/Carboxylation | n-BuLi, CO2, low temperature (-78 °C) | Introduce carboxyl group at pyridine 4-position | 60-75 |

| 3 | Acid Work-up | Aqueous acid | Isolate carboxylic acid | High |

| 4 | Esterification | Methanol, acid catalyst (H2SO4), reflux | Form methyl ester | ~85 |

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate to maximize yield and purity?

Methodological Answer: The synthesis of pyridine carboxylate derivatives typically involves coupling halogenated aromatic precursors with pyridine intermediates under controlled conditions. For example, halogenated phenylpyridine derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) improve coupling yields .

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of techniques is critical for unambiguous characterization:

- NMR spectroscopy :

- ¹H NMR : Identifies aromatic proton environments (e.g., 2,4-difluorophenyl protons at δ 7.2–7.8 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and pyridine ring carbons .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 279.07) .

- IR spectroscopy : Detects ester C=O stretching (~1720 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways:

- Fukui indices : Identify electrophilic/nucleophilic sites. The pyridine ring’s C-4 position is reactive due to electron-withdrawing ester groups .

- Transition-state analysis : Predicts activation barriers for substitutions at the 2,4-difluorophenyl group. Exact exchange functionals (e.g., B3LYP) improve accuracy for thermochemical data (error <3 kcal/mol) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for predicting regioselectivity .

Q. What strategies can resolve contradictions in biological activity data observed across studies of this compound?

Methodological Answer: Contradictions often arise from variability in experimental design:

- Dose-response validation : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) with triplicate measurements .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may interfere with activity .

- Structural analogs : Compare with derivatives like Methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate to isolate substituent effects .

- Computational docking : AutoDock Vina predicts binding modes to targets (e.g., cytochrome P450), clarifying mechanistic discrepancies .

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed during derivatization?

Methodological Answer: Regioselectivity is controlled via:

- Directed ortho-metalation : Use directing groups (e.g., ester at C-4) to activate specific positions for functionalization .

- Protecting groups : Temporarily block reactive sites (e.g., fluorine atoms via silylation) to direct substitutions to desired positions .

- Microwave-assisted synthesis : Accelerates reactions at C-2/C-6 positions while minimizing side products .

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

Methodological Answer: Stability studies should evaluate:

- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C; monitor ester bond cleavage via HPLC .

- Oxidative stress : Expose to H₂O₂ or liver microsomes to simulate metabolic degradation .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) under controlled lighting .

Data tables (e.g., half-life at pH 7.4) guide formulation strategies for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.